z-Trp(boc)-oh.dcha

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

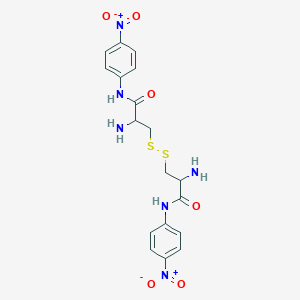

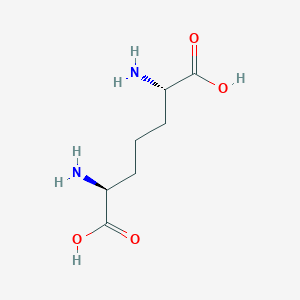

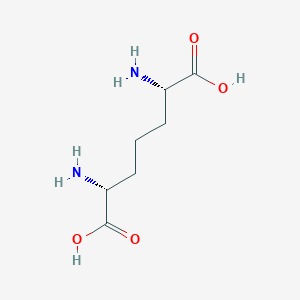

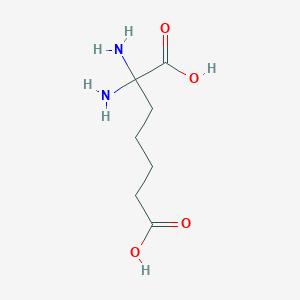

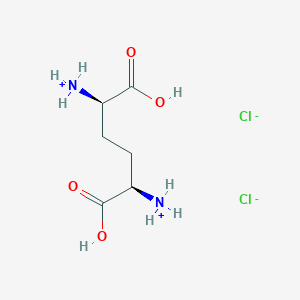

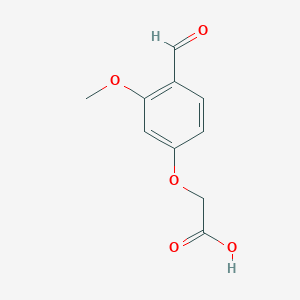

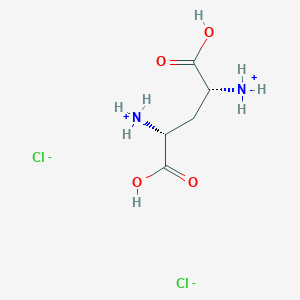

Z-Trp(Boc)-OH.DCHA is a compound used in proteomics research . It is also known as Nα-Z-N(in)-Boc-L-tryptophan (dicyclohexylammonium) salt .

Synthesis Analysis

The synthesis of Z-Trp(Boc)-OH.DCHA involves the reaction of L-tryptophan with a reagent such as di-tert-butyl dicarbonate (Boc2O) or benzyloxycarbonyl chloride (Cbz-Cl) to form the corresponding protected amino acid, N-Boc-L-tryptophan or N-Cbz-L-tryptophan . This protected amino acid is then reacted with methyl chloroformate (MeOCOCl) .Molecular Structure Analysis

The empirical formula of Z-Trp(Boc)-OH.DCHA is C24H26N2O6 · C12H23N . The molecular weight is 619.79 . The SMILES string representation is C1CCC(CC1)NC2CCCCC2.CC©©OC(=O)n3cc(CC@HOCc4ccccc4)C(O)=O)c5ccccc35 .Physical And Chemical Properties Analysis

Z-Trp(Boc)-OH.DCHA is a solid compound . It should be stored at room temperature .Scientific Research Applications

“z-Trp(boc)-oh.dcha” is a type of protected amino acid . The “Z” (or “Cbz”) stands for “carboxybenzyl”, which is a protecting group used in organic chemistry . The “Trp” stands for tryptophan, an essential amino acid. The “boc” stands for “tert-butyloxycarbonyl”, another common protecting group. The “oh” indicates the presence of a hydroxyl group, and “dcha” stands for “dicyclohexylamine”, a type of amine.

Protected amino acids like “z-Trp(boc)-oh.dcha” are often used in peptide synthesis . The protecting groups prevent unwanted side reactions from occurring during the synthesis process. Once the desired peptide chain is formed, the protecting groups can be removed under specific conditions.

One specific application of “z-Trp(boc)-oh.dcha” can be found in the synthesis of novel anti-proliferative agents . In this study, a series of compounds were synthesized using “z-Trp(boc)-oh.dcha” as a starting material. The resulting compounds were then tested for their ability to inhibit the proliferation of cancer cells .

-

Peptide Synthesis

- “z-Trp(boc)-oh.dcha” is often used in peptide synthesis . The protecting groups prevent unwanted side reactions from occurring during the synthesis process. Once the desired peptide chain is formed, the protecting groups can be removed under specific conditions .

- The methods of application involve adding the protected amino acid to the growing peptide chain in the presence of a coupling agent. The reaction conditions are carefully controlled to ensure that only the desired peptide bond is formed .

- The outcomes of this application include the successful synthesis of peptides, which can be used in various fields of research, including drug discovery and protein structure determination .

-

Synthesis of Anti-Proliferative Agents

- As mentioned earlier, “z-Trp(boc)-oh.dcha” can be used as a starting material in the synthesis of novel anti-proliferative agents . These compounds can potentially inhibit the proliferation of cancer cells .

- The methods of application involve various organic synthesis techniques, including coupling reactions, deprotection steps, and purification procedures .

- The outcomes of this application include the production of potential anti-cancer agents, which can be further tested for their efficacy and safety .

-

Efficient Hydrolysis of Protected Amino Esters

- “z-Trp(boc)-oh.dcha” can be used in studies investigating efficient methods for the hydrolysis of protected amino esters . This research could lead to improved methods for peptide synthesis .

- The methods of application involve reacting the protected amino ester with a specific reagent under controlled conditions, and then analyzing the products of the reaction .

- The outcomes of this application include the development of improved methods for peptide synthesis, which could have wide-ranging implications in the field of medicinal chemistry .

-

Synthesis of Modified Amino Acids

- “z-Trp(boc)-oh.dcha” can be used in the synthesis of modified amino acids . These modified amino acids can be used in structure-activity relationship (SAR) studies, which are important in drug discovery .

- The methods of application involve various organic synthesis techniques, including coupling reactions, deprotection steps, and purification procedures .

- The outcomes of this application include the production of modified amino acids, which can be used in various fields of research, including drug discovery and protein structure determination .

-

Efficient Hydrolysis of Protected Amino Esters

- “z-Trp(boc)-oh.dcha” can be used in studies investigating efficient methods for the hydrolysis of protected amino esters . This research could lead to improved methods for peptide synthesis .

- The methods of application involve reacting the protected amino ester with a specific reagent under controlled conditions, and then analyzing the products of the reaction .

- The outcomes of this application include the development of improved methods for peptide synthesis, which could have wide-ranging implications in the field of medicinal chemistry .

-

Protection of Amino Groups

- “z-Trp(boc)-oh.dcha” can be used in the protection of amino groups . Protecting groups are essential in organic synthesis as they prevent unwanted reactions from occurring during the synthesis process .

- The methods of application involve adding the protecting group to the amino group under specific conditions .

- The outcomes of this application include the successful protection of amino groups, which can be used in various fields of research, including drug discovery and protein structure determination .

Safety And Hazards

The safety data sheet for a similar compound, Z-TRP-OME, suggests that if inhaled, the person should be moved to fresh air. If not breathing, artificial respiration should be given . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

Relevant Papers The relevant papers retrieved do not provide additional information on Z-Trp(Boc)-OH.DCHA .

properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6.C12H23N/c1-24(2,3)32-23(30)26-14-17(18-11-7-8-12-20(18)26)13-19(21(27)28)25-22(29)31-15-16-9-5-4-6-10-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-12,14,19H,13,15H2,1-3H3,(H,25,29)(H,27,28);11-13H,1-10H2/t19-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQVAJPBCWSLMH-FYZYNONXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H49N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

z-Trp(boc)-oh.dcha | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B556880.png)